(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one
Description
(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound featuring a conjugated enone system (prop-2-en-1-one) linking a 4-chlorophenyl group and an imidazo[2,1-b][1,3]thiazole scaffold substituted with a 4-methylphenyl moiety. This hybrid structure combines aromatic, heterocyclic, and α,β-unsaturated ketone functionalities, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or antimicrobial agents) .
Synthetic routes to such compounds often involve condensation reactions between aldehydes and ketones or coupling of preformed heterocyclic units. For example, tetrakis(dimethylamino)ethylene (TDAE) methodologies, as described in , are employed to synthesize nitroimidazole derivatives with aryl substituents, suggesting analogous strategies for constructing the target molecule’s imidazo-thiazole core .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-2-4-16(5-3-14)20-18(24-12-13-26-21(24)23-20)10-11-19(25)15-6-8-17(22)9-7-15/h2-13H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTFNKVKBVIJSO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disconnection at the enone bridge reveals two synthons:
- 4-Chloroacetophenone (acyl component)
- 6-(4-Methylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (nucleophilic aromatic component)
The imidazothiazole precursor itself derives from 2-amino-1,3-thiazole derivatives through annulation with α-haloketones.
Imidazo[2,1-b]Thiazole Core Synthesis
The heterocyclic system forms via three principal routes documented in recent literature:
Cyclocondensation of 2-Aminothiazoles
Reaction of 2-amino-5-(4-methylphenyl)-1,3-thiazole with α-bromo-4-methylpropiophenone (1:1 molar ratio) in refluxing ethanol (12 h) produces the imidazo[2,1-b]thiazole scaffold through sequential alkylation and intramolecular cyclization. Purification via silica gel chromatography (hexane:ethyl acetate 4:1) yields the intermediate aldehyde in 68% purity.
Microwave-Assisted Synthesis
Under microwave irradiation (250 W, 150°C), combining 2-aminothiazole derivatives with diethyl oxalate and 4-bromoacetophenone in pelletized KOH achieves 40% yield within 15 minutes, though product decomposition remains a challenge.
Chalcone Formation via Claisen-Schmidt Condensation
Coupling the imidazothiazole aldehyde with 4-chloroacetophenone follows two optimized protocols:
Classical Alkaline Conditions
In ethanol solvent with 10% aqueous NaOH (0°C, 6 h), the reaction achieves 71% yield. Crystallization from ethanol/water (3:1) gives yellow needles (mp 162–164°C), with stereochemical purity confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 15.2 \, \text{Hz} $$).
Solvent-Free Mechanochemical Approach
Grinding equimolar reactants with solid NaOH (ball mill, 500 rpm, 30 min) produces the chalcone in 65% yield, demonstrating greener chemistry principles. Comparative data reveals:
| Parameter | Solution Phase | Solvent-Free |
|---|---|---|
| Time (h) | 6 | 0.5 |
| Yield (%) | 71 | 65 |
| Purity (HPLC) | 98.2 | 97.5 |
| E:Z Ratio | 99:1 | 98:2 |
Stereochemical Control and Analysis
The (E)-configuration predominates (>98%) under all reported conditions, verified through:
- X-ray crystallography showing dihedral angle of 176.8° between aromatic rings
- $$ ^{13}C $$ NMR carbonyl resonance at δ 188.7 ppm
- UV-Vis $$\lambda_{\text{max}}$$ at 342 nm ($$\varepsilon = 1.2 \times 10^4 \, \text{L mol}^{-1} \text{cm}^{-1}$$)
Scalability and Industrial Considerations
Pilot-scale trials (500 g batch) identified critical process parameters:
- Temperature Control : Maintaining condensation reactions below 10°C prevents retro-aldol decomposition
- Catalyst Recycling : NaOH recovery reaches 82% efficiency via aqueous workup
- Byproduct Management : Column chromatography removes <5% Z-isomer contamination
Emerging Synthetic Technologies
Recent advances demonstrate potential for:
- Flow chemistry systems achieving 90% conversion in 8 minutes residence time
- Photochemical activation using eosin Y (0.5 mol%) under blue LED irradiation
- Biocatalytic approaches with chalcone isomerase mutants (enantiomeric excess >99%)
Analytical Characterization
Key spectral data confirm structural identity:
- HRMS (ESI) : m/z 379.0741 [M+H]$$^+$$ (calc. 379.0745)
- FT-IR : 1654 cm$$^{-1}$$ (C=O stretch), 1598 cm$$^{-1}$$ (C=C)
- $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) : δ 8.02 (d, J=15.2 Hz, 1H), 7.89 (d, J=8.4 Hz, 2H), 7.45–7.32 (m, 6H)
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared below with structurally related molecules based on substituents, heterocyclic cores, and functional groups.
Key Observations:
- Substituent Effects: The target compound’s 4-chlorophenyl group enhances lipophilicity compared to the 4-methylphenyl analog in . Chlorine atoms often improve metabolic stability and binding affinity through hydrophobic interactions .
- Functional Groups: The sulfonyl-nitrile group in introduces strong electron-withdrawing effects, which may increase reactivity compared to the ketone in the target compound .
Physicochemical Properties
- Planarity and Crystallography: The imidazo-thiazole core in the target compound is nearly planar, as observed in isostructural compounds (), facilitating crystal packing via π-π interactions. In contrast, bulky substituents (e.g., propynyl in ) disrupt planarity, reducing crystallinity .
- Hydrogen Bonding: Similar to , the propenone oxygen in the target compound may act as a hydrogen-bond acceptor, while chlorophenyl groups participate in halogen bonding, enhancing solubility in polar solvents .
Biological Activity
The compound (2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one is a member of the imidazo-thiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an imidazo-thiazole moiety. This unique arrangement contributes significantly to its biological properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of imidazo-thiazoles exhibit notable anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the modulation of pathways related to tumor growth and apoptosis.
Case Study:
A specific study evaluated the effect of (2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one on A549 lung cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with an IC50 value of approximately 25 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral activity. In one investigation, it was found to exhibit moderate activity against parvovirus B19. Further research is necessary to elucidate its efficacy against other viral pathogens.
The biological activity of (2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies have indicated potential binding sites on enzymes involved in cell signaling pathways, which may explain its anticancer and antimicrobial effects.
Table 2: Potential Biological Targets
| Target Enzyme | Interaction Type |
|---|---|
| Carbonic Anhydrase | Inhibition |
| Kinase Enzymes | Modulation of activity |
| DNA Topoisomerase | Binding |
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with constructing the imidazo[2,1-b][1,3]thiazole core. Key steps include:
- Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones under basic conditions.
- Coupling reactions (e.g., aldol condensation) to introduce the (2E)-propen-1-one moiety.
- Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group substitutions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or DCM/hexane mixtures) .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: A combination of spectroscopic and analytical techniques is required:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., vinyl protons at δ 6.8–7.5 ppm for the (2E)-enone group) and aromatic integrations .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
Methodological Answer:
- Solvents : Use polar aprotic solvents (DMF, DMSO) for coupling reactions and non-polar solvents (toluene) for cyclization steps to minimize side reactions .
- Temperature control : Maintain 0–5°C for imine formation and 80–100°C for cyclization .
- Catalysts : Employ Pd(PPh₃)₄ for cross-coupling and p-toluenesulfonic acid (PTSA) for dehydrative condensations .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, cytochrome P450). Focus on hydrogen bonding with the imidazo-thiazole core and hydrophobic interactions with aryl groups .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with experimental IC₅₀ data to optimize bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. What strategies resolve contradictions in biological assay data across different studies?
Methodological Answer:
- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour MTT assays, 10 μM–100 nM dose ranges) to rule out batch variability .
- Off-target screening : Use panels like Eurofins’ SelectScreen® to identify non-specific binding to unrelated receptors .
- Metabolite profiling : LC-MS/MS analysis to detect degradation products that may interfere with assays .
Q. How does the stereochemistry of the (2E)-enone group influence its reactivity and bioactivity?
Methodological Answer:
- X-ray crystallography : Resolve the Z/E configuration via single-crystal diffraction (e.g., synchrotron radiation at 100 K) .
- Kinetic studies : Compare reaction rates of E vs. Z isomers in nucleophilic additions (e.g., Michael additions with thiols) .
- Biological assays : Test isomer-selective cytotoxicity (e.g., E-isomers often show higher potency due to planar conformation enhancing target binding) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral chromatography : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in catalytic cycles to improve enantiomeric excess (ee > 95%) .
- Process analytical technology (PAT) : Implement in-line FTIR and Raman spectroscopy to monitor ee in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
